

# Purification challenges of 2-(Methylthio)ethanol from reaction mixtures

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Methylthio)ethanol

Cat. No.: B031312

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## Technical Support Center: Purification of 2-(Methylthio)ethanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of **2-(Methylthio)ethanol** from reaction mixtures.

## Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude **2-(Methylthio)ethanol** reaction mixture?

A1: The impurities largely depend on the synthetic route. Common synthesis methods include the reaction of sodium thiomethoxide with 2-chloroethanol or the reaction of ethylene oxide with methyl mercaptan. Impurities may include:

- Unreacted Starting Materials: Methyl mercaptan, 2-chloroethanol.
- Solvents: Ethanol, tetrahydrofuran (THF), etc.
- Side-Products:
  - Dimethyl disulfide (DMDS): Formed from the oxidation of methyl mercaptan.
  - Thiodiglycol (bis(2-hydroxyethyl)sulfide): Can be formed as a byproduct.[\[1\]](#)

- Higher molecular weight polymers and sulfides: Particularly in reactions involving ethylene oxide at elevated temperatures.

Q2: What is the primary recommended method for purifying **2-(Methylthio)ethanol**?

A2: Fractional distillation is the most common and effective method for purifying **2-(Methylthio)ethanol** on a laboratory and industrial scale, due to its relatively high boiling point and the typical volatility differences with common impurities.<sup>[2]</sup>

Q3: Does **2-(Methylthio)ethanol** form azeotropes?

A3: There is no readily available data to suggest that **2-(Methylthio)ethanol** forms common azeotropes with water or other typical organic solvents. However, it is always advisable to perform a small-scale trial distillation to check for unexpected co-distillation behavior.

## Troubleshooting Guide

### Issue 1: Low Purity After Fractional Distillation - Presence of Low-Boiling Impurities

Question: My final product after fractional distillation is contaminated with impurities that have a lower boiling point than **2-(Methylthio)ethanol**. How can I improve the separation?

Answer: This issue is often due to inefficient fractional distillation or the presence of significant amounts of volatile impurities.

Potential Causes & Solutions:

- Inefficient Distillation Column:
  - Solution: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A Vigreux column may be insufficient for closely boiling impurities. Consider using a packed column (e.g., with Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibrium. Insulate the column to maintain a proper temperature gradient.
- High Distillation Rate:

- Solution: Reduce the heating rate to allow for proper equilibration of the vapor and liquid phases within the column. A slower distillation rate generally leads to better separation.
- Presence of Very Volatile Impurities: Impurities like ethyl methyl sulfide or unreacted methyl mercaptan have significantly lower boiling points.
  - Solution: A simple distillation or a "forerun" collection before the main fraction can remove the bulk of these highly volatile components.

#### Experimental Protocol: Two-Stage Distillation for Removing Low-Boiling Impurities

- Initial Simple Distillation (Forerun Collection):
  - Set up a simple distillation apparatus.
  - Heat the crude reaction mixture gently.
  - Collect the initial fraction that distills at a temperature significantly below the boiling point of **2-(Methylthio)ethanol**. This fraction will contain the most volatile impurities.
- Fractional Distillation of the Residue:
  - Allow the distillation pot to cool.
  - Replace the simple distillation head with a fractional distillation column.
  - Slowly heat the remaining mixture and collect the fraction that distills at the boiling point of **2-(Methylthio)ethanol** (169-171 °C).

## Issue 2: Contamination with High-Boiling Impurities

Question: My purified **2-(Methylthio)ethanol** is contaminated with a high-boiling impurity. How can I remove it?

Answer: High-boiling impurities, such as thiodiglycol or polymeric byproducts, can be challenging to separate by distillation.

Potential Causes & Solutions:

- Co-distillation with Thiodiglycol: Thiodiglycol has a boiling point (decomposes at 282 °C at atmospheric pressure, but boils at 165 °C at 14 mmHg) that can be close to that of **2-(Methylthio)ethanol**, especially under vacuum.<sup>[1][3]</sup>
  - Solution:
    - Vacuum Distillation: Carefully perform fractional distillation under reduced pressure. A slight difference in boiling points may be exaggerated under vacuum, potentially allowing for better separation.
    - Aqueous Wash: If the high-boiling impurity has different solubility properties, an aqueous wash of the crude product before distillation might be effective.
- Thermal Decomposition: High temperatures during distillation can cause decomposition of the product or impurities, leading to new, colored, and often high-boiling contaminants. Thermal decomposition of **2-(Methylthio)ethanol** can produce irritating sulfur oxides.<sup>[4][5]</sup>
  - Solution: Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.

#### Experimental Protocol: Vacuum Fractional Distillation

- Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is rated for vacuum and there are no leaks. Use a proper vacuum trap.
- Pressure Regulation: Connect the apparatus to a vacuum pump with a pressure gauge and a regulator.
- Distillation:
  - Slowly reduce the pressure to the desired level.
  - Gradually heat the distillation flask.
  - Collect the fractions based on their boiling points at the reduced pressure. A boiling point nomograph can be used to estimate the boiling point at different pressures.

## Issue 3: Presence of Disulfide Impurities

Question: My **2-(Methylthio)ethanol** is contaminated with dimethyl disulfide. How can I remove it?

Answer: Dimethyl disulfide (DMDS) is a common impurity resulting from the oxidation of methyl mercaptan. Its boiling point (110 °C) is significantly lower than that of **2-(Methylthio)ethanol**, making fractional distillation the primary method for removal.<sup>[6][7]</sup>

Troubleshooting Steps:

- **Efficient Fractional Distillation:** As with other low-boiling impurities, a well-packed and insulated fractional distillation column is crucial.
- **Reaction Conditions:** To minimize the formation of DMDS, ensure that the initial reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

## Issue 4: Acidic or Basic Impurities Present

Question: My product is contaminated with acidic or basic compounds from the reaction. How can I remove them before distillation?

Answer: An aqueous wash is an effective method to remove acidic or basic impurities.

Experimental Protocol: Aqueous Wash

- **Dissolution:** Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).
- **Washing:**
  - To remove acidic impurities (like unreacted thiols): Wash the organic layer with a dilute solution of sodium bicarbonate or sodium hydroxide.
  - To remove basic impurities: Wash the organic layer with a dilute acid solution (e.g., 1M HCl).

- Neutralization: Follow the acidic or basic wash with a wash with deionized water or brine to remove any remaining salts.
- Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
- Purification: Proceed with fractional distillation of the washed and dried crude product.

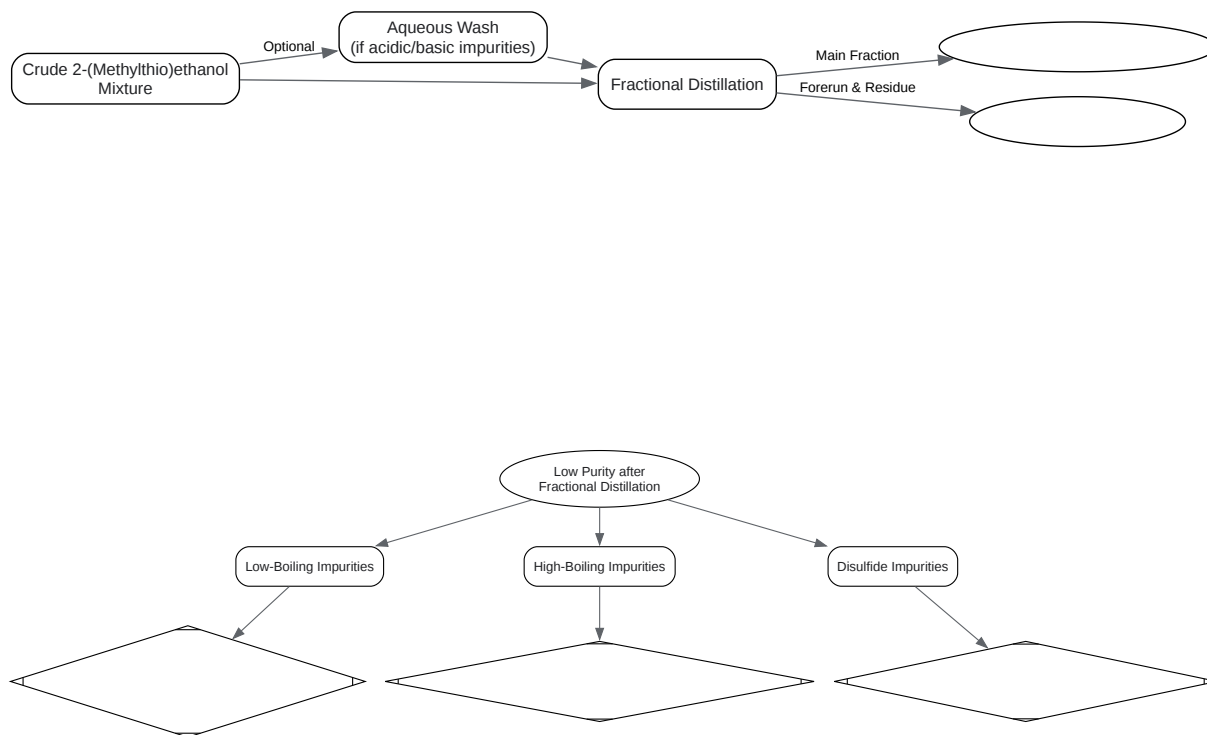
## Data Presentation

Table 1: Boiling Points of **2-(Methylthio)ethanol** and Potential Impurities

Compound	Boiling Point (°C) at 760 mmHg
Ethyl methyl sulfide	65-67[8][9]
Dimethyl disulfide	110[6][7]
2-(Methylthio)ethanol	169-171[2]
Thiodiglycol	282 (decomposes)[1][10]

Note: The boiling point of thiodiglycol is significantly higher at atmospheric pressure but can be closer to that of **2-(Methylthio)ethanol** under vacuum.

## Visualizations



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- To cite this document: BenchChem. [Purification challenges of 2-(Methylthio)ethanol from reaction mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031312#purification-challenges-of-2-methylthio-ethanol-from-reaction-mixtures]

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